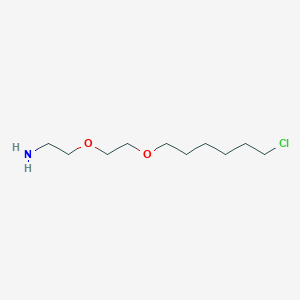
2-(2-((6-Chlorohexyl)oxy)ethoxy)ethanamine
Overview
Description
“2-(2-((6-Chlorohexyl)oxy)ethoxy)ethanamine” is an organic compound . It is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .
Synthesis Analysis
The synthesis of “2-(2-((6-Chlorohexyl)oxy)ethoxy)ethanamine” involves several steps . Firstly, 2-(2-aminoethoxy)ethanol reacts with di-tert-butyl dicarbonate (Boc2O) in ethanol solution for protecting the amino group. Then, the condensation of the obtained tert-butyl-(2-(2-hydroxy)ethyl) carbamate with 1-bromo-6-chlorohexane is carried out in the presence of NaOH (50%) and tetrabutylammonium bromide to form tert-butyl (2-(2-(6-chlorohexy)oxy)ethyl)carbamate. Finally, tert-butyl (2-(2-(6-chlorohexy)oxy)ethyl)carbamate is subjected to de-protection in a mixture of dichloromethane and trifluoroacetic acid to yield (2-(2-(6-chlorohexy)oxy)ethyl)carbamate, with an overall yield reaching 11.4% .Molecular Structure Analysis
The molecular formula of “2-(2-((6-Chlorohexyl)oxy)ethoxy)ethanamine” is C10H22ClNO2 . The average mass is 223.740 Da and the monoisotopic mass is 223.133911 Da .Chemical Reactions Analysis
The compound is used as an intermediate in the synthesis of PROTACs . The specific chemical reactions it undergoes would depend on the particular PROTAC being synthesized.Physical And Chemical Properties Analysis
The compound is a white to light yellow solid . It may exist in the form of a hydrochloride salt . When dissolved in water, it exhibits acidic properties .Scientific Research Applications
Synthesis and Characterization
2-(2-((6-Chlorohexyl)oxy)ethoxy)ethanamine and similar compounds have been synthesized and characterized for various applications. For instance, a study by Zaidi et al. (2015) explored the synthesis of chalcones possessing N-substituted ethanamine, which included structural elucidation through spectral and X-ray diffraction studies. These compounds showed potential antiamoebic activity and were screened against certain strains of Entamoeba histolytica (Zaidi et al., 2015).
Antimicrobial and Antidiabetic Studies
Compounds related to 2-(2-((6-Chlorohexyl)oxy)ethoxy)ethanamine have been studied for their antimicrobial and antidiabetic properties. For example, Schiff bases synthesized from 2-(2-methoxyphenoxy)ethanamine showed inhibitory activities against bacterial growth and α-amylase, an enzyme relevant in diabetes management. These studies included molecular docking analyses to predict activity against various targets, including COVID-19 (S. G et al., 2023).
Novel Synthetic Routes
Innovative synthetic routes for related compounds have been developed, emphasizing the convenience and economy of these methods. For instance, Luo et al. (2008) described a novel synthetic route for a key intermediate of Silodosin, used in treating benign prostatic hyperplasia, showcasing the utility of these compounds in pharmaceutical synthesis (Luo et al., 2008).
Biocide and Corrosion Inhibition
Derivatives of 2-(2-((6-Chlorohexyl)oxy)ethoxy)ethanamine have been employed as multifunctional biocides with properties such as biofilm and corrosion inhibition. Walter and Cooke (1997) discussed 2-(Decylthio)Ethanamine Hydrochloride's broad-spectrum activity against bacteria, fungi, and algae in cooling water systems (Walter & Cooke, 1997).
Mechanism of Action
Target of Action
NH2-PEG2-C6-Cl, also known as 2-(2-(6-chlorohexyloxy)ethoxy)ethanamine, is a PEG-based PROTAC linker . The primary targets of this compound are the proteins that are intended to be degraded by the PROTACs . The specific target protein depends on the other ligand that is attached to the linker .
Mode of Action
NH2-PEG2-C6-Cl functions as a linker in PROTACs, connecting two essential ligands . One ligand is for an E3 ubiquitin ligase, and the other is for the target protein . The PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The biochemical pathway primarily involved in the action of NH2-PEG2-C6-Cl is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . The PROTAC, with NH2-PEG2-C6-Cl as a linker, facilitates the formation of a ternary complex with the E3 ubiquitin ligase and the target protein . This leads to the ubiquitination and subsequent degradation of the target protein .
Pharmacokinetics
The compound’s stability in solutions is also crucial, and it is recommended that solutions of NH2-PEG2-C6-Cl be freshly prepared .
Result of Action
The primary result of the action of NH2-PEG2-C6-Cl, as part of a PROTAC, is the selective degradation of target proteins . This degradation can alter cellular processes and functions depending on the role of the degraded protein .
Action Environment
The action, efficacy, and stability of NH2-PEG2-C6-Cl can be influenced by various environmental factors. These may include the cellular environment, the presence of the target protein and E3 ubiquitin ligase, and the stability of the compound in different solutions
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[2-(6-chlorohexoxy)ethoxy]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22ClNO2/c11-5-3-1-2-4-7-13-9-10-14-8-6-12/h1-10,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABAUJBZQEHFSKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCl)CCOCCOCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

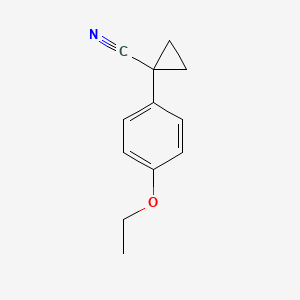
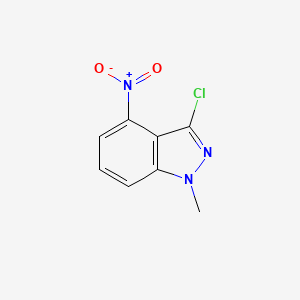
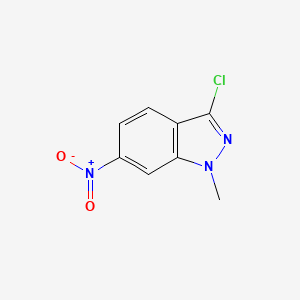
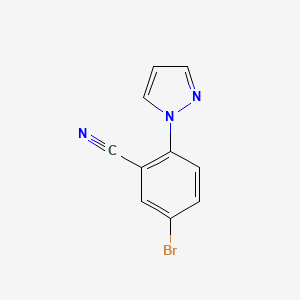
![5-methyl-8-(2-piperidinoethyl)-7,8-dihydro-6H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3152735.png)


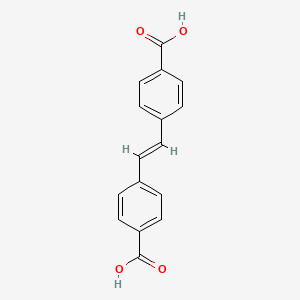
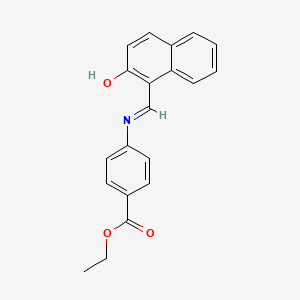
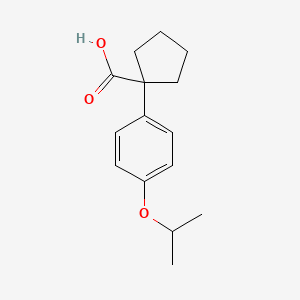
![[2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propyl]oxirane](/img/structure/B3152758.png)

amino]-acetic acid](/img/structure/B3152765.png)
